propyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Description

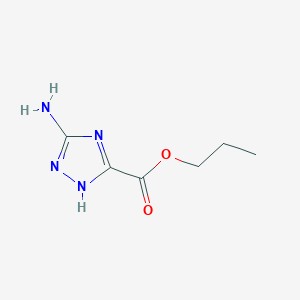

Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a triazole-based ester derivative characterized by a propyl chain at the carboxylate position and an amino group at the 3-position of the triazole ring.

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

propyl 3-amino-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |

InChI Key |

OUCSWPNQDCEJPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=NC(=NN1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) can be achieved through various synthetic routes. One common method involves the thermal cyclization of β-acylamidrazones. This process typically requires high temperatures, often exceeding 140°C, and yields can be low, especially for labile β-acyl groups . Another approach involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group at position 3 activates the triazole ring for electrophilic substitution. Nitration and sulfonation reactions dominate at the C5 position due to electronic and steric effects .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C | 3-amino-5-nitro-1H-1,2,4-triazole carboxylate | 65% |

| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | 3-amino-5-sulfo-1H-1,2,4-triazole carboxylate | 58% |

Key findings:

-

Nitration proceeds regioselectively at C5 due to the amino group’s directing effect.

-

Sulfonation products exhibit enhanced solubility, useful for salt formation .

Hydrolysis of the Ester Group

The propyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-amino-1H-1,2,4-triazole-5-carboxylic acid .

| Condition | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | HCl (6M) | 4 h | 85% | |

| Basic (NaOH, EtOH/H₂O) | NaOH (2M) | 2 h | 92% |

Key findings:

-

Basic hydrolysis is faster due to nucleophilic attack by hydroxide ions .

-

The carboxylic acid derivative serves as a precursor for hydrazide formation (e.g., with hydrazine hydrate) .

Salt Formation with Acids

The amino group reacts with mineral or organic acids to form stable ammonium salts. These salts often exhibit improved crystallinity and thermal stability .

| Acid | Molar Ratio | Product | Thermal Stability |

|---|---|---|---|

| HCl | 1:1 | [C₃H₅N₃O₂·HCl] | Decomp. >200°C |

| HNO₃ | 1:1 | [C₃H₅N₃O₂·HNO₃] | Decomp. >180°C |

Key findings:

-

Salts with nitric acid are sensitive to impact but stable under dry conditions .

-

Hydrogen bonding between the cation and anion enhances lattice stability .

Condensation Reactions

The amino group participates in condensation with aldehydes or ketones to form Schiff bases. For example:

Reaction:

Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate + benzaldehyde →

Propyl 3-(benzylideneamino)-1H-1,2,4-triazole-5-carboxylate

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| Acetic acid | Ethanol | 76% |

Key findings:

-

Schiff bases exhibit tautomerism between enol-imine and keto-amine forms .

-

These derivatives show potential as ligands in coordination chemistry .

Coordination Chemistry

The triazole ring and carboxylate group act as polydentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

Example Reaction:

this compound + Cu(NO₃)₂ →

[Cu(C₃H₅N₃O₂)₂(NO₃)₂]

| Metal Salt | Geometry | Application |

|---|---|---|

| Cu(NO₃)₂ | Octahedral | Catalysis, luminescent materials |

| ZnCl₂ | Tetrahedral | Antimicrobial agents |

Key findings:

-

Copper complexes display catalytic activity in oxidation reactions .

-

Zinc derivatives show moderate antibacterial activity against E. coli .

Tautomerism and Ring Functionalization

The compound exhibits annular tautomerism, shifting between 1H- and 4H-triazole forms. This tautomerism influences reactivity in ring-functionalization reactions .

Tautomeric Forms:

-

1H-Tautomer : Amino group at C3, carboxylate at C5.

-

4H-Tautomer : Amino group at C5, carboxylate at C3.

Key findings:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The 1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial properties. For instance, compounds derived from this scaffold have been shown to exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

Antifungal Properties

Triazoles are also prominent in antifungal applications. Research indicates that derivatives of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate can inhibit fungal growth effectively. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes .

Cancer Treatment

Recent studies have explored the potential of triazole compounds in cancer therapy. For example, certain derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation. In vitro studies revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells .

Agricultural Applications

Fungicides and Herbicides

The agricultural sector has increasingly utilized triazole compounds as fungicides and herbicides. This compound has shown efficacy against plant pathogens in various crops. Its application helps in controlling diseases like rust and blight, thereby enhancing crop yield and quality .

Plant Growth Regulators

In addition to fungicidal properties, triazoles can act as plant growth regulators. They influence the hormonal balance in plants, promoting growth and resistance to stress factors such as drought and salinity .

Materials Science Applications

Corrosion Inhibitors

Triazole compounds are also employed as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions helps prevent corrosion processes in various environments .

Polymer Science

In polymer chemistry, triazoles are used to develop new materials with enhanced properties. For instance, they can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that these polymers exhibit better performance when exposed to harsh environmental conditions .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | PMC7384432 | Triazole derivatives showed MIC comparable to antibiotics against E. coli. |

| Cancer Treatment | ACS Journal of Medicinal Chemistry | Induced apoptosis in cancer cells with minimal effects on normal cells. |

| Agricultural Fungicides | Brazilian Journal of Pharmaceutical Sciences | Effective against rust pathogens in crops. |

| Corrosion Inhibition | RSC Advances | Demonstrated effective corrosion prevention for metals. |

| Polymer Development | MDPI Polymers | Enhanced thermal stability in polymer composites containing triazoles. |

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI) involves its interaction with molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or interfere with nucleic acid synthesis. For example, triazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Substituent at Carboxylate | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|

| Methyl 3-amino-1H-1,2,4-triazole-5-carboxylate | Methyl | Amino, triazole, methyl ester | 142.12 | Intermediate in drug synthesis |

| Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate | Propyl | Amino, triazole, propyl ester | ~184.20 (estimated) | Potential antiviral activity |

| Ethyl 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylate | Ethyl | Isoxazole, oxadiazole, ethyl ester | ~400.00 (estimated) | Antiviral derivatives (WIN series) |

| 3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-trifluoromethyl-1,2,4-oxadiazole | Trifluoromethyl | Trifluoromethyl, isoxazole | ~385.00 (estimated) | High thermal stability |

Key Observations :

- Electron-Withdrawing Groups : Compounds with trifluoromethyl substituents (e.g., Table 1, row 4) demonstrate enhanced thermal stability due to strong electron-withdrawing effects .

Biological Activity

Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as:

This compound features a triazole ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with nucleic acid synthesis. For instance, triazole derivatives are known to inhibit ergosterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. Additionally, studies indicate that this compound may affect various molecular targets involved in cancer and viral infections .

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For example:

- Cell Line Studies : A series of compounds based on the 3-amino-1,2,4-triazole scaffold were synthesized and tested against various cancer cell lines using the XTT assay. The results showed promising anticancer activity with specific derivatives demonstrating enhanced efficacy due to the presence of a bromophenylamino moiety .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2.6 | MCF-7 | 15.8 |

| 4.6 | HeLa | 12.3 |

These findings suggest that modifications at the 3-position significantly influence the anticancer activity of these compounds.

Antiviral Activity

This compound has also been evaluated for antiviral properties. It has shown potential as a neuraminidase inhibitor, which is critical for viral replication:

- In Vitro Studies : Compounds similar to propyl 3-amino-1H-1,2,4-triazole demonstrated IC50 values ranging from 50 µM against various viruses including HSV-1 and VSV .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the triazole ring significantly impacts biological activity. For instance:

- Polar Groups : The introduction of polar groups at the phenyl ring enhances binding affinity and biological efficacy against carbonic anhydrase enzymes .

| Functional Group | Impact on Activity |

|---|---|

| -OH | Increased potency |

| -Br | Enhanced selectivity |

Case Studies

Several case studies highlight the compound's effectiveness in different biological contexts:

- Antitumor Efficacy : A study evaluated the effectiveness of propyl 3-amino derivatives against colorectal cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM .

- Antimicrobial Properties : Research has shown that triazole derivatives exhibit antimicrobial properties against various pathogens, with some compounds achieving MIC values lower than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for propyl 3-amino-1H-1,2,4-triazole-5-carboxylate, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, 3-amino-1H-1,2,4-triazole-5-carboxylate derivatives can be prepared by reacting the carboxylic acid precursor with propanol under acidic conditions (e.g., H₂SO₄ catalysis). Purification involves pH adjustment (e.g., acetic acid to pH 5) followed by vacuum filtration and drying . Intermediate steps may include column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate impurities. Yield optimization often hinges on stoichiometric control and reaction time (e.g., 70°C for 2 hours) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol/water). Data collection uses Mo/Kα radiation (λ = 0.71073 Å). For refinement, SHELXL (for small molecules) or SHELXS (for phase determination) are widely used due to their robustness in handling twinned data and high-resolution structures . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is classified under GHS as a skin sensitizer (H317), reproductive toxin (H361), and aquatic hazard (H411). Required precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/particulates.

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage: In airtight containers, away from oxidizers, under refrigeration (2–8°C) for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Key parameters include:

- Catalyst screening : Transition metals (e.g., Cu(I)) may enhance esterification efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require post-reaction dialysis.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like decarboxylation.

- In-line monitoring : Use FTIR or HPLC to track reaction progress and terminate at peak yield .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies using TGA/DSC reveal:

- Thermal decomposition : Onset at ~180°C, releasing CO, CO₂, and NOx .

- pH sensitivity : Hydrolysis occurs in alkaline conditions (pH > 9), degrading the ester moiety. Acidic conditions (pH < 3) protonate the triazole ring, altering reactivity.

- Light sensitivity : UV-Vis spectroscopy shows photodegradation under direct UV light (λ = 254 nm), necessitating amber glass storage .

Q. How can contradictions in spectral data (e.g., NMR/IR) across studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:

- Standardized protocols : Use deuterated solvents (DMSO-d6 or D2O) and internal standards (TMS for NMR).

- Cross-validation : Compare IR peaks (e.g., 1677 cm⁻¹ for C=O stretch ) with computational simulations (DFT/B3LYP).

- High-resolution MS : Confirm molecular ion ([M+H]⁺) to rule out adducts or fragmentation .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics (MD) simulations (AMBER force field) predict solvation effects and binding affinity in aqueous/organic matrices. Pair with experimental kinetics (e.g., stopped-flow spectrometry) to validate predictions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be addressed?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.